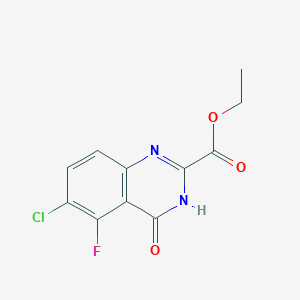

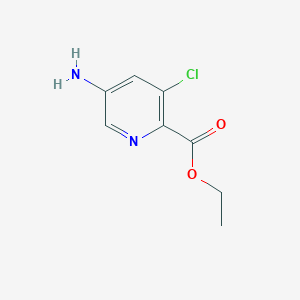

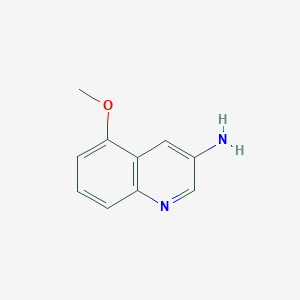

5-甲氧基喹啉-3-胺

描述

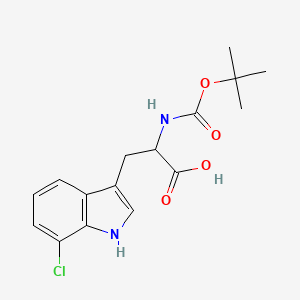

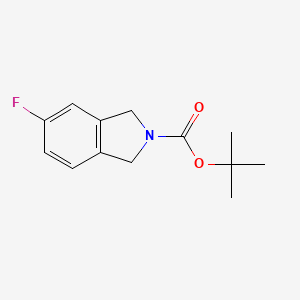

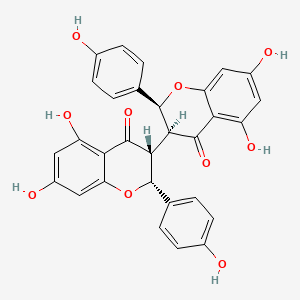

5-Methoxyquinolin-3-amine is a chemical compound that is part of the quinoline family, which is a class of heterocyclic aromatic organic compounds. While the provided papers do not directly discuss 5-Methoxyquinolin-3-amine, they do provide insights into the synthesis, molecular structure, and chemical properties of related quinoline derivatives. These compounds are of interest due to their potential biological activities and applications in medicinal chemistry.

Synthesis Analysis

The synthesis of quinoline derivatives often involves multi-step chemical reactions that introduce various functional groups to the quinoline core. For instance, the synthesis of methoxylated tetrahydroisoquinolinium derivatives is achieved by starting with compounds such as N-methyl-laudanosine and N-methyl-noscapine, followed by modifications to introduce methoxy groups and quaternary ammonium moieties . Another example is the synthesis of 5-amino-4,7-dimethoxy-11H-indeno-[1,2-c]isoquinolin-11-one, which involves a relay compound and a series of reactions including chlorination and treatment with ammonia . Additionally, the synthesis of 1-methoxyisoquinoline-3,4-diamine and its derivatives is described, showcasing the use of one-carbon bridging units to create complex imidazo[4,5-c]isoquinoline systems .

Molecular Structure Analysis

The molecular structure of quinoline derivatives is characterized by the presence of a quinoline core, which is a fused ring system combining a benzene ring with a pyridine ring. Substituents such as methoxy groups and amino groups are introduced at various positions on the quinoline core to modulate the compound's properties and biological activity. For example, the presence of methoxy groups at specific positions on the tetrahydroisoquinolinium derivatives affects their affinity for apamin-sensitive binding sites . The structure of 5-amino-4,7-dimethoxy-11H-indeno-[1,2-c]isoquinolin-11-one was confirmed by synthesis, indicating the importance of structural confirmation in the study of these compounds .

Chemical Reactions Analysis

Quinoline derivatives undergo a variety of chemical reactions that are crucial for their synthesis and functionalization. The 1,4-addition reactions of amines to quinones, as seen in the synthesis of 7-amino-5,8-isoquinolinediones, are examples of such reactions . The Diels-Alder reaction is another important reaction that introduces additional ring systems to the quinoline core . The nucleophilic displacement of methoxy groups to introduce other substituents is also a key reaction in the modification of quinoline derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of quinoline derivatives are influenced by their molecular structure and the nature of their substituents. For instance, the lipophilicity of the tetrahydroisoquinolinium derivatives is affected by the size of the substituents, which in turn influences their binding affinity . The electrochemical behavior of 5,8-isoquinolinediones, including their half-wave potentials, is affected by the substituents present on the quinone system . These properties are important for understanding the reactivity and potential applications of these compounds in medicinal chemistry and other fields.

科学研究应用

抗增殖和抗肿瘤特性

5-甲氧基喹啉-3-胺衍生物表现出有前景的抗增殖和抗肿瘤活性。含有 5-氨基-6-甲氧基喹啉的化合物对各种癌细胞系表现出显着的抗增殖活性,并表现出微管不稳定化效力 (Lee 等人,2011)。另一项研究发现,5-取代-1,3,4-噻二唑-2-胺衍生物对氧化应激具有 DNA 保护能力和很强的抗菌活性 (Gür 等人,2020)。

化学传感器应用

5-甲氧基喹啉-3-胺衍生物已用于化学传感器的开发。一项研究重点介绍了使用 5-氯-8-甲氧基喹啉附加的二氮杂-18-冠-6 作为镉的选择性传感器,可用于测量废水流和食品中的镉浓度 (Prodi 等人,2001)。

复杂分子的合成

5-甲氧基喹啉-3-胺已用于复杂分子的合成中。例如,它被用作钯催化的未活化的 γ C(sp3)-H 键分子内胺化的导向基团,从而提供了复杂的吡咯烷酮 (He 等人,2013)。

荧光性质

对 3-羟基喹啉-4(1H)-酮衍生物的研究,包括从 3-氨基-4-(甲氧羰基)苯甲酸开始的衍生物,探索了它们的荧光性质,突出了在生物医学分析中的潜在应用 (Kadrić 等人,2014)。

生物活性

已经探索了 5-甲氧基喹啉-3-胺衍生物的生物活性,研究结果表明具有潜在的抗分枝杆菌活性 (Bai 等人,2012)。

安全和危害

未来方向

While specific future directions for 5-Methoxyquinolin-3-amine are not mentioned in the search results, there is a general interest in the medicinal potential and pharmacological applications of quinoline motifs . This could pave the way for novel drug development and open new opportunities for medicinal chemists to access more biomolecular quinolines for future drug development .

属性

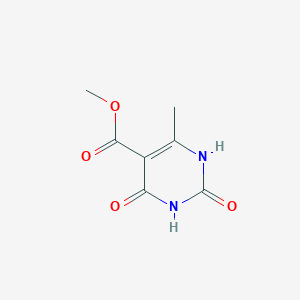

IUPAC Name |

5-methoxyquinolin-3-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O/c1-13-10-4-2-3-9-8(10)5-7(11)6-12-9/h2-6H,11H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRYAIYLNPHLPAY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC2=C1C=C(C=N2)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20732210 | |

| Record name | 5-Methoxyquinolin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20732210 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Methoxyquinolin-3-amine | |

CAS RN |

881668-93-5 | |

| Record name | 5-Methoxyquinolin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20732210 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。